molecular formula C10H12ClN5O4 B1666358 8-Chloroadenosine CAS No. 34408-14-5

8-Chloroadenosine

Cat. No.: B1666358
CAS No.: 34408-14-5
M. Wt: 301.69 g/mol
InChI Key: MHDPPLULTMGBSI-UHFFFAOYSA-N
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Description

8-Chloro-adenosine is a novel ribonucleoside analog that has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia. Unlike other nucleoside analogs, 8-chloro-adenosine is incorporated into newly transcribed RNA rather than DNA, leading to the inhibition of RNA transcription .

Mechanism of Action

Target of Action

8-Chloroadenosine (8-Cl-Ado) is a ribosyl nucleoside analog . Its activity is dependent on adenosine kinase and requires intracellular accumulation of 8-Cl-Ado as mono-, di-, and tri-phosphates . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .

Mode of Action

8-Cl-Ado depletes endogenous ATP, subsequently inducing the phosphorylation and activation of AMPK . It has been shown that neither 8-azaadenosine nor this compound are selective inhibitors of ADAR .

Biochemical Pathways

8-Cl-Ado affects multiple biochemical pathways. It has been associated with the induction of autophagic cell death . It also ties its metabolism to the citric acid cycle by reduction of the fumarate pool .

Pharmacokinetics

The pharmacokinetics of 8-Cl-Ado involve its conversion to 8-Cl-Ado mono-, di-, and tri-phosphates . This conversion is dependent on both the exogenous concentration of 8-Cl-Ado and incubation time .

Result of Action

8-Cl-Ado induces autophagic cell death . It effectively inhibits in vivo tumor growth in mice . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .

Action Environment

The action of 8-Cl-Ado can be influenced by environmental factors. For instance, the rates of succinyl-8-Cl-adenylate metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment . The S-8-Cl-AMP concentrations were increased after acute inhibition of ATP synthase by oligomycin .

Biochemical Analysis

Biochemical Properties

8-Chloroadenosine is one of the main metabolites of the tumor growth inhibitor 8-chloro cyclic AMP . It shows relatively high cytotoxicity which could be due to different substrate properties towards adenosine deaminase .

Cellular Effects

This compound has been shown to be effective against clear cell renal cell carcinoma (ccRCC) cell viability in vitro . It leads to inhibition of the mTOR pathway . In time-course experiments, this compound treatment rapidly activated AMPK, measured by AMPK and ACC phosphorylation, and subsequently caused dephosphorylation of p70S6K and ribosomal protein RPS6 in the sensitive cell lines .

Molecular Mechanism

This compound mediates 8-Chloro-Cyclic AMP-induced down-regulation of Cyclic AMP-dependent Protein Kinase in normal and neoplastic mouse lung epithelial cells by a Cyclic AMP-independent mechanism . It modulates the intracellular concentrations of Cyclic AMP-dependent protein kinases (PKA) and inhibits both in vitro and in vivo growth of several neoplastic cell types .

Temporal Effects in Laboratory Settings

This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is preferably stored in the freezer, in freeze-dried form .

Metabolic Pathways

This compound activity is dependent on adenosine kinase and requires intracellular accumulation of this compound as mono-, di-, and tri-phosphates . It ties its metabolism to the citric acid cycle by reduction of the fumarate pool .

Transport and Distribution

The distribution of this compound metabolites was altered using the energy metabolism modifiers, metformin and oligomycin . The rates of succinyl-8-Chloroadenosine metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-adenosine typically involves the chlorination of adenosine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the selective chlorination at the 8-position. The final step involves the deprotection of the hydroxyl groups to yield 8-chloro-adenosine .

Industrial Production Methods

Industrial production of 8-chloro-adenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-adenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-adenosine is unique in its ability to specifically target RNA synthesis, unlike other nucleoside analogs that primarily target DNA. This unique mechanism makes it particularly effective against leukemic stem cells, which are often resistant to conventional therapies .

Properties

IUPAC Name

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDPPLULTMGBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955955
Record name 8-Chloro-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34408-14-5
Record name Adenosine, 8-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Chloro-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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